molecular formula C17H29CaO4P B3029410 Calcium bis[monoethyl(3,5-di-tert-butyl-4-hydroxylbenzyl)phosphonate] CAS No. 65140-91-2

Calcium bis[monoethyl(3,5-di-tert-butyl-4-hydroxylbenzyl)phosphonate]

Cat. No.: B3029410
CAS No.: 65140-91-2
M. Wt: 368.5 g/mol
InChI Key: OOCILPYOPQKPJY-UHFFFAOYSA-N
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Description

Calcium bis[monoethyl(3,5-di-tert-butyl-4-hydroxylbenzyl)phosphonate] is a versatile compound known for its antioxidant properties. It is commonly used in various industrial applications, including the stabilization of polymers and the prevention of oxidative degradation in materials. The compound is characterized by its chemical formula C17H31CaO4P and a molecular weight of 370.48 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calcium bis[monoethyl(3,5-di-tert-butyl-4-hydroxylbenzyl)phosphonate] typically involves the esterification of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol with phosphonic acid, followed by the addition of calcium ions to form the final product. The reaction is carried out under controlled temperature conditions, often requiring a catalyst to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification reactions, followed by purification steps such as filtration and crystallization to obtain a high-purity product. The use of continuous reactors and automated systems ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Calcium bis[monoethyl(3,5-di-tert-butyl-4-hydroxylbenzyl)phosphonate] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphonic acids, alcohol derivatives, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Calcium bis[monoethyl(3,5-di-tert-butyl-4-hydroxylbenzyl)phosphonate] has a wide range of scientific research applications:

Mechanism of Action

The antioxidant mechanism of Calcium bis[monoethyl(3,5-di-tert-butyl-4-hydroxylbenzyl)phosphonate] involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The compound targets reactive oxygen species (ROS) and other free radicals, interrupting the chain reactions that lead to oxidative degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, Calcium bis[monoethyl(3,5-di-tert-butyl-4-hydroxylbenzyl)phosphonate] stands out due to its superior stability and effectiveness as an antioxidant. Its unique structure allows for efficient neutralization of free radicals, making it highly valuable in applications requiring long-term oxidative stability .

Properties

CAS No.

65140-91-2

Molecular Formula

C17H29CaO4P

Molecular Weight

368.5 g/mol

IUPAC Name

calcium;(3,5-ditert-butyl-4-hydroxyphenyl)methyl-ethoxyphosphinate

InChI

InChI=1S/C17H29O4P.Ca/c1-8-21-22(19,20)11-12-9-13(16(2,3)4)15(18)14(10-12)17(5,6)7;/h9-10,18H,8,11H2,1-7H3,(H,19,20);

InChI Key

OOCILPYOPQKPJY-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)[O-].CCOP(=O)(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)[O-].[Ca+2]

Canonical SMILES

CCOP(=O)(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)O.[Ca]

Key on ui other cas no.

65140-91-2

physical_description

DryPowder;  OtherSolid;  PelletsLargeCrystals

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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